![molecular formula C8H18ClNO B3259403 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride CAS No. 3183-54-8](/img/structure/B3259403.png)
1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride
Overview
Description
1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride, also known as AEC or HCl-AEC, is a chemical compound with the molecular formula C8H18ClNO. It has a molecular weight of 179.69 g/mol. It is commonly available in a white to greyish-beige powder form .
Synthesis Analysis
1-Aminomethyl-1-cyclohexanol hydrochloride has been used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-aminoethyl)cyclohexan-1-ol hydrochloride . The InChI code for this compound is 1S/C8H17NO.ClH/c1-7(9)8(10)5-3-2-4-6-8;/h7,10H,2-6,9H2,1H3;1H .Physical And Chemical Properties Analysis
1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride is a white to greyish-beige powder . It has a molecular weight of 179.69 g/mol . The compound is stored at room temperature . The physical form of this compound is a powder .Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols . In case of contact, specific instructions are provided for handling .
properties
IUPAC Name |
1-(1-aminoethyl)cyclohexan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(9)8(10)5-3-2-4-6-8;/h7,10H,2-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFOBRHZLVGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCCC1)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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